ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure features a 2-methyl-3-nitrobenzoyl substituent at position 6 and a propyl group at position 6. The ethyl carboxylate moiety at position 5 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-4-12-29-21-17(24(32)28-13-7-6-11-20(28)26-21)14-18(25(33)36-5-2)22(29)27-23(31)16-9-8-10-19(15(16)3)30(34)35/h6-11,13-14H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPGCZJWDDHBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[840
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, while the triazatricyclo structure can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs from the literature:
*Estimated using fragment-based methods. †Calculated based on functional group contributions.
Substituent Effects on Physicochemical Properties
- Nitro vs. Chloro vs. Methyl Groups: The nitro group (target compound) increases polarity and hydrogen-bond acceptor capacity compared to the chloro (electron-withdrawing but less polar) and methyl (electron-donating) groups. This may enhance solubility in polar solvents or binding to polar biological targets. The chloro substituent () contributes to higher lipophilicity (XLogP3 ~3.4), favoring membrane permeability.
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
The topological polar surface area (TPSA) of the target compound (~115 Ų) suggests significant hydrogen-bonding capacity, aligning with Etter’s graph-set analysis principles for molecular aggregation ().
Pharmacological Potential (Inferred from Analogs)
- Compounds with chloro or methyl substituents () have demonstrated activity in preliminary screenings for kinase inhibition, likely due to interactions with ATP-binding pockets.
- The nitro group in the target compound may confer unique redox activity or serve as a hydrogen-bond acceptor in enzyme active sites, though experimental validation is required.
Biological Activity
Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique triazine core structure that is known for various biological activities. The molecular formula is C₁₉H₁₈N₄O₃, and it possesses a molecular weight of approximately 342.37 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of triazine compounds have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain triazine derivatives have demonstrated effectiveness against various bacterial strains.
Anticancer Activity
Recent studies have reported the cytotoxic effects of triazine derivatives on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivative | MDA-MB231 (breast cancer) | 15.83 |
| Ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivative | MCF-7 (breast cancer) | 16.32 |
| Ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivative | HeLa (cervical cancer) | 2.21 |
| Ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivative | HepG2 (liver cancer) | 12.21 |
These IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the respective cell line .
Antimicrobial Activity
Triazine compounds have also been evaluated for their antimicrobial properties. For instance, derivatives have shown varying degrees of effectiveness against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.28 μM |
| Pseudomonas aeruginosa | Satisfactory |
| Enterococcus faecalis | 0.64 μM |
These findings suggest that the compound may serve as a potential alternative in combating microbial resistance .
The biological activity of ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival pathways. For example:
- Topoisomerase Inhibition : Some triazine derivatives inhibit topoisomerases, which are crucial for DNA replication and transcription.
Case Studies
-
Study on Anticancer Effects :
A study evaluated the effects of various triazine derivatives on human cancer cell lines, revealing significant cytotoxicity and induction of apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 . -
Evaluation of Antimicrobial Properties :
Another research focused on the antimicrobial efficacy of triazene compounds against resistant bacterial strains, highlighting their potential as effective agents in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
